molecular formula C18H18ClN5O2 B5537545 2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide

2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide

Cat. No. B5537545
M. Wt: 371.8 g/mol
InChI Key: CDNMBMXCXBBACH-UHFFFAOYSA-N
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Description

2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1149025 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been central to the development of novel synthetic routes and structural analyses. Researchers have explored efficient synthesis pathways for related compounds, emphasizing the role of specific functional groups and their reactivity. For example, Dawadi and Lugtenburg (2011) demonstrated high-yield syntheses of pyrrole derivatives, highlighting the versatility of chloroacetamide and cyanoacetamide in organic synthesis (Dawadi & Lugtenburg, 2011). Similarly, Xiao-lon (2015) characterized the crystal structure of a closely related compound, providing insights into its molecular configuration and the implications for its reactivity and interaction with other molecules (Xiao-lon, 2015).

Reactivity and Molecular Interaction Studies

The exploration of the reactivity of compounds similar to the one has yielded significant insights into their potential applications. Pailloux et al. (2007) investigated the oxidation reactivity of related acetamide compounds, revealing pathways that could be relevant for the development of new chemical entities with specific functional properties (Pailloux et al., 2007). Furthermore, studies on ligand-protein interactions, such as those conducted by Mary et al. (2020), have shown the potential of similar molecules in modulating biological activities through specific binding mechanisms (Mary et al., 2020).

Potential Applications in Material Science and Biochemistry

The research into compounds with a similar structural framework has extended to material science and biochemistry, with applications ranging from photovoltaic efficiency modeling to the design of bioactive molecules. The work of Yalcin et al. (2020) on the photovoltaic efficiency of benzothiazolinone acetamide analogs exemplifies the intersection of organic synthesis and applied physics, suggesting a route for the use of similar compounds in energy conversion technologies (Yalcin et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs that contain 1,2,4-triazole or pyridine rings work by interacting with biological receptors or enzymes .

Future Directions

The future research directions would likely depend on the results of initial studies on this compound. If it shows promising biological activity, it could be further optimized and potentially developed into a new drug .

properties

IUPAC Name

2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-4-yl]-N-(2-pyridin-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-13-22-24(16-8-3-2-7-15(16)19)18(26)23(13)12-17(25)21-11-9-14-6-4-5-10-20-14/h2-8,10H,9,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNMBMXCXBBACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC(=O)NCCC2=CC=CC=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.